molecular formula C20H19FN4O B12248072 N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Cat. No.: B12248072
M. Wt: 350.4 g/mol
InChI Key: OEZIJZOJJBHACE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Naphthyridine Moiety: The 1,8-naphthyridine group is introduced via nucleophilic substitution or coupling reactions.

    Attachment of the Fluorophenyl Group: The 2-fluorophenyl group is attached through electrophilic aromatic substitution or other suitable methods.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its chemical properties in the development of new materials or processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
  • N-(2-bromophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Uniqueness

N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making them more effective in their applications.

Properties

Molecular Formula

C20H19FN4O

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C20H19FN4O/c21-16-5-1-2-6-18(16)24-20(26)25-12-9-14(10-13-25)17-8-7-15-4-3-11-22-19(15)23-17/h1-8,11,14H,9-10,12-13H2,(H,24,26)

InChI Key

OEZIJZOJJBHACE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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